Scientific Field: Allergy and Immunology.
Application Summary: Setipiprant has been studied for its efficacy and safety in treating seasonal allergic rhinitis.
Methods of Application: In the studies, a Phase 2 trial and a Phase 3 trial were conducted. versus placebo in adult and elderly participants. The Phase 3 trial assessed setipiprant 1000 mg b.i.d.
Results: A statistically significant, dose-related improvement in mean change from baseline daytime nasal symptom scores (DNSS) was observed over 2 weeks with setipiprant 1000 mg b.i.d. had no significant effect on this endpoint in the Phase 3 trial.
Scientific Field: Dermatology.
Application Summary: Setipiprant is being investigated as a potential treatment for hair growth.
Setipiprant is an investigational drug primarily developed for the treatment of asthma and androgenetic alopecia (commonly known as male pattern baldness). It functions as a selective antagonist of the prostaglandin D2 receptor 2, also referred to as the chemoattractant receptor-homologous molecule expressed on T helper type 2 cells (CRTH2). This compound was initially developed by Actelion and is currently being advanced by Allergan for its potential applications in hair loss treatments and allergic conditions .
Setipiprant's mechanism of action revolves around its antagonism of the DP2 receptor. PGD2, a lipid mediator, binds to DP2, triggering various inflammatory responses in allergic conditions like asthma []. By blocking this interaction, Setipiprant has the potential to dampen inflammatory processes.
In the context of hair loss, the mechanism is less clear. Research suggests that PGD2 might play a role in hair follicle miniaturization, a hallmark of male pattern baldness []. Blocking this pathway with Setipiprant might theoretically promote hair growth.
Setipiprant primarily engages in receptor antagonism rather than undergoing extensive chemical transformations. Its mechanism of action involves blocking the binding of prostaglandin D2 to the CRTH2 receptor. This action prevents the downstream signaling that leads to inflammatory responses associated with allergic conditions. Notably, setipiprant does not inhibit cyclooxygenase enzymes significantly, which are responsible for prostaglandin synthesis .
Setipiprant exhibits potent antagonistic activity against the CRTH2 receptor with a dissociation constant of approximately 6 nM. This receptor is involved in mediating immune responses and inflammation. By inhibiting this receptor, setipiprant can potentially reduce eosinophil activation and cytokine release (such as interleukins 4, 5, and 13) that contribute to asthma and other allergic conditions .
In clinical trials for androgenetic alopecia, setipiprant was found to be safe but did not demonstrate significant efficacy compared to placebo in promoting hair growth .
Setipiprant belongs to a class of compounds known as CRTH2 antagonists and shares similarities with several other drugs targeting similar pathways:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Ramatroban | Dual antagonist of CRTH2 and thromboxane receptors | Selective antagonist affecting both pathways |
| Fevipiprant | CRTH2 antagonist | Developed specifically for asthma |
| Olopatidine | Antihistamine with CRTH2 antagonism | Primarily used for allergic conjunctivitis |
| Latanoprost | Prostaglandin analog | Promotes hair growth via different mechanisms |
Setipiprant's unique feature lies in its selective antagonism of the CRTH2 receptor without significant inhibition of thromboxane receptors or cyclooxygenases, distinguishing it from other compounds that may act on multiple targets .